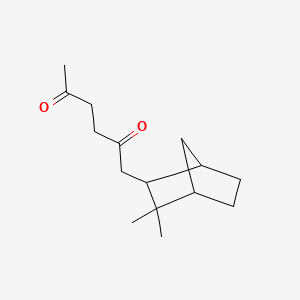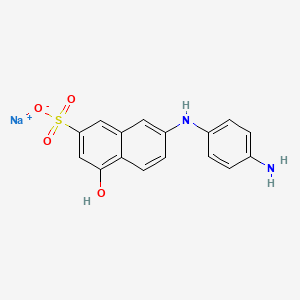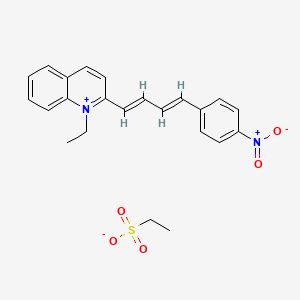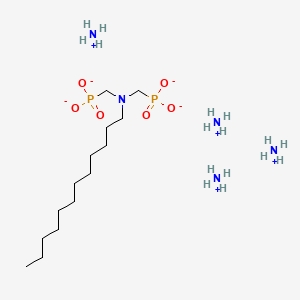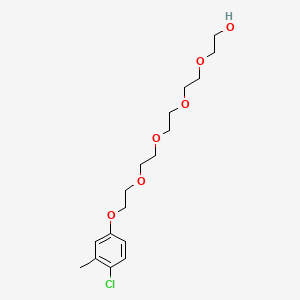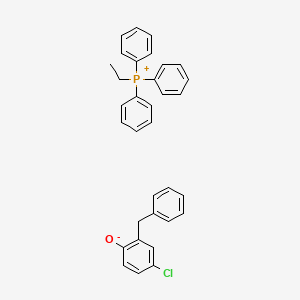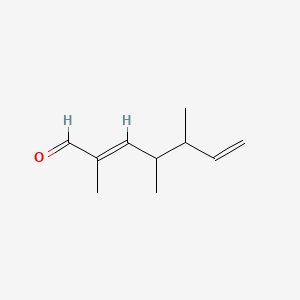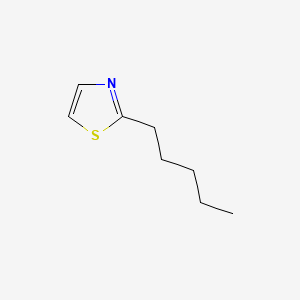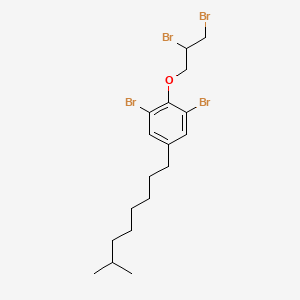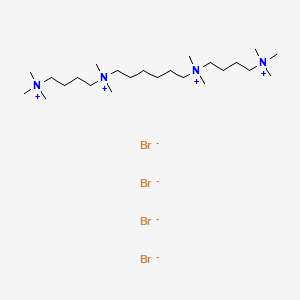
N,N,N',N'-Tetramethyl-N,N'-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide: is a quaternary ammonium compound. It is known for its unique structure, which includes multiple ammonium groups, making it highly soluble in water and other polar solvents. This compound is often used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide typically involves the reaction of N,N,N’,N’-Tetramethyl-1,6-hexanediamine with 4-(trimethylammonio)butyl bromide. The reaction is carried out in a polar solvent such as water or methanol, under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reactants are continuously fed into the reactor, and the product is continuously removed and purified. This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups into tertiary amines.
Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ion exchange resins or other salts like sodium chloride can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Compounds with different anions replacing the bromide ions.
Scientific Research Applications
Chemistry
In chemistry, N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the rate of reaction.
Biology
In biological research, this compound is used as a surfactant and antimicrobial agent. Its ability to disrupt cell membranes makes it useful in studying cell lysis and other cellular processes.
Medicine
In medicine, it is explored for its potential use in drug delivery systems. Its high solubility and ability to form complexes with various drugs make it a candidate for enhancing drug solubility and bioavailability.
Industry
In the industrial sector, it is used in water treatment processes as a biocide. Its antimicrobial properties help in controlling microbial growth in water systems.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide involves its interaction with cell membranes. The quaternary ammonium groups interact with the phospholipid bilayer of cell membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in its application as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with a shorter carbon chain.
Hexamethylenetetramine: Another quaternary ammonium compound with different structural features.
Tetramethylammonium bromide: A simpler quaternary ammonium compound with a single ammonium group.
Uniqueness
N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide is unique due to its multiple quaternary ammonium groups and longer carbon chain. This structure provides it with higher solubility and more significant antimicrobial properties compared to its simpler counterparts.
Properties
CAS No. |
143171-87-3 |
|---|---|
Molecular Formula |
C24H58Br4N4 |
Molecular Weight |
722.4 g/mol |
IUPAC Name |
6-[dimethyl-[4-(trimethylazaniumyl)butyl]azaniumyl]hexyl-dimethyl-[4-(trimethylazaniumyl)butyl]azanium;tetrabromide |
InChI |
InChI=1S/C24H58N4.4BrH/c1-25(2,3)19-15-17-23-27(7,8)21-13-11-12-14-22-28(9,10)24-18-16-20-26(4,5)6;;;;/h11-24H2,1-10H3;4*1H/q+4;;;;/p-4 |
InChI Key |
LVVWVMSSXPUPSE-UHFFFAOYSA-J |
Canonical SMILES |
C[N+](C)(C)CCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCC[N+](C)(C)C.[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


